![molecular formula C14H11ISe B12567794 [(1-Iodo-2-phenylethenyl)selanyl]benzene CAS No. 165278-88-6](/img/structure/B12567794.png)
[(1-Iodo-2-phenylethenyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Iodo-2-phenylethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of both iodine and selenium atoms attached to a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Iodo-2-phenylethenyl)selanyl]benzene typically involves the reaction of iodobenzene with a selenium-containing reagent under specific conditions. One common method includes the use of phenylselenol and iodobenzene in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Iodo-2-phenylethenyl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1-Iodo-2-phenylethenyl)selanyl]benzene has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antioxidant properties and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(1-Iodo-2-phenylethenyl)selanyl]benzene involves its interaction with molecular targets through its selenium and iodine atoms. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and enzyme activity. The iodine atom can undergo substitution reactions, allowing the compound to modify biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodobenzene: An aryl iodide with a single iodine atom attached to a benzene ring.
Phenylselenol: A selenium-containing compound with a phenyl group attached to a selenium atom.
Diphenyl diselenide: A compound with two phenyl groups attached to a diselenium bridge.
Uniqueness
[(1-Iodo-2-phenylethenyl)selanyl]benzene is unique due to the presence of both iodine and selenium atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these two elements allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
165278-88-6 |
|---|---|
Formule moléculaire |
C14H11ISe |
Poids moléculaire |
385.11 g/mol |
Nom IUPAC |
(1-iodo-2-phenylethenyl)selanylbenzene |
InChI |
InChI=1S/C14H11ISe/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-11H |
Clé InChI |
OKQDXJSPVPKDKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




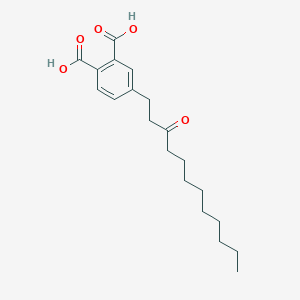
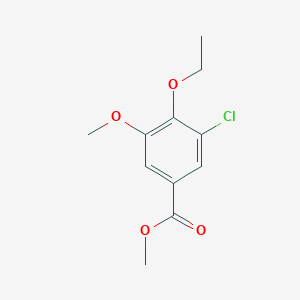
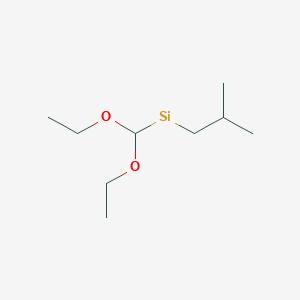
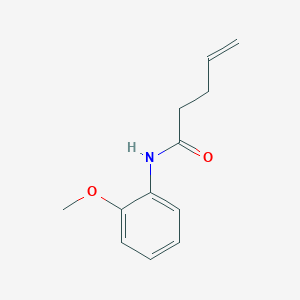
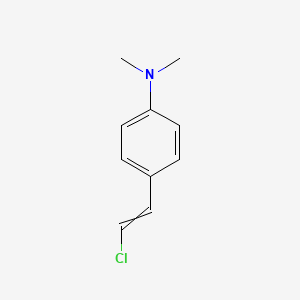
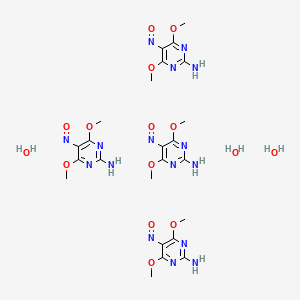
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
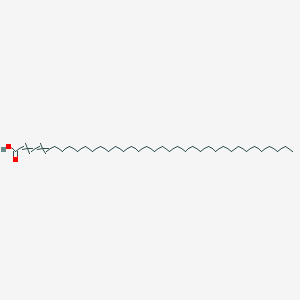


![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
